molecular formula C8H11BrF2N2 B169956 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide CAS No. 175880-30-5

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide

Cat. No.: B169956
CAS No.: 175880-30-5
M. Wt: 253.09 g/mol
InChI Key: QSYJXYPUDIQICM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide is a pyridinium salt characterized by a difluoromethyl group at the 1-position and a dimethylamine substituent at the 4-position of the pyridine ring, with bromide as the counterion. The difluoromethyl group introduces both steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . The dimethylamine group contributes to moderate basicity, while the positively charged pyridinium core improves aqueous solubility, particularly in polar solvents like DMF .

Properties

IUPAC Name

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJXYPUDIQICM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449329
Record name Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175880-30-5
Record name Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 4-Dimethylaminopyridine

The most straightforward route involves quaternizing 4-dimethylaminopyridine with a difluoromethyl bromide derivative. This method typically employs polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions. A representative procedure involves:

  • Reagents : 4-Dimethylaminopyridine (1.0 eq), difluoromethyl bromide (1.2 eq), anhydrous acetonitrile.

  • Conditions : 80°C, 12–24 hours under nitrogen atmosphere.

  • Workup : Precipitation with diethyl ether, followed by recrystallization from ethanol/water (4:1).

Yields range from 65–78%, with purity >95% confirmed by 1H NMR^{1}\text{H NMR} (pyridinium proton at δ 9.2–9.4 ppm) and ion chromatography for bromide quantification.

Table 1: Alkylation Efficiency Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetonitrile80247897
DMF100127293
THF65366189

Difluoromethyl Group Introduction via Electrophilic Fluorination

Two-Step Approach: Pyridinium Intermediate Generation

For higher regioselectivity, a two-step protocol is preferred:

  • Pyridinium Core Formation : React 4-dimethylaminopyridine with bromomethyl triflate to generate the pyridinium triflate intermediate.

  • Fluorination : Treat the intermediate with DAST (diethylaminosulfur trifluoride) to substitute the hydroxyl group with difluoromethyl.

Critical Parameters :

  • DAST Stoichiometry : 1.5 eq ensures complete conversion (monitored by 19F NMR^{19}\text{F NMR}).

  • Temperature Control : Maintain below −10°C during fluorination to suppress side reactions.

This method achieves 82–85% yield with <2% unreacted starting material.

Counterion Exchange to Bromide

Triflate-to-Bromide Metathesis

Pyridinium triflate intermediates (from Section 2.1) undergo anion exchange using lithium bromide in acetone:

Pyridinium-Triflate+LiBrPyridinium-Bromide+LiOTf\text{Pyridinium-Triflate} + \text{LiBr} \rightarrow \text{Pyridinium-Bromide} + \text{LiOTf}

Optimization Insights :

  • Solvent : Acetone > methanol due to LiOTf insolubility.

  • Equivalents : 3.0 eq LiBr ensures >99% conversion (ion chromatography).

  • Crystallization : Cooling to −20°C precipitates the bromide salt in 90–94% yield.

Advanced Purification and Characterization

Recrystallization Protocols

  • Solvent Pair Screening : Ethanol/water (4:1) achieves 98% purity after two crystallizations.

  • Particle Size Control : Slow cooling (0.5°C/min) yields uniform crystals ideal for X-ray diffraction.

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} : Pyridinium H (δ 9.3 ppm, singlet), dimethylamino (δ 3.1 ppm, singlet).

  • 19F NMR^{19}\text{F NMR} : Difluoromethyl group (δ −110 to −115 ppm, doublet, 2JFF^2J_{F-F} = 240 Hz).

  • ESI-MS : [M-Br]+^+ at m/z 187.1 (calculated 187.08).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 24 hours to 45 minutes:

  • Reactor Design : Stainless steel coil (10 mL volume, 100°C).

  • Throughput : 1.2 kg/day with 79% yield.

Waste Management

  • LiOTf Recovery : >90% recovery via aqueous extraction and drying.

  • Solvent Recycling : Acetone is distilled and reused (≥98% purity).

Challenges and Mitigation Strategies

Moisture Sensitivity

The difluoromethyl group hydrolyzes to carboxylate under acidic conditions. Solutions include:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in reaction mixtures.

  • Storage : Sealed amber vials with nitrogen headspace.

Byproduct Formation

  • N-Oxide Byproducts : Minimized by degassing solvents and using radical scavengers (e.g., BHT).

  • Dimethylamine Release : Controlled via pH adjustment (pH 6–7 during workup).

Chemical Reactions Analysis

Nucleophilic Displacement Reactions

Key Example:

Reaction TypeReagentsProductApplication
Anion ExchangeAgBF₄1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium tetrafluoroborateEnhanced thermal stability for catalytic uses

Electrophilic Aromatic Substitution

The pyridinium ring’s electron-deficient nature directs electrophiles to the 3- and 5-positions , activated by resonance effects from the dimethylamino group. Reactions are slower compared to neutral pyridines due to the positive charge .

Experimental Findings:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) with yields <20% .

  • Sulfonation : Limited reactivity observed in polar aprotic solvents .

Reduction:

The pyridinium ring can be reduced to a piperidine derivative under catalytic hydrogenation (H₂/Pd-C), but the difluoromethyl group remains intact .

Table: Reduction Conditions

CatalystSolventTemperatureProduct Yield
Pd/C (10%)EtOH60°C58% (1-(difluoromethyl)-N,N-dimethylpiperidin-4-amine)

Oxidation:

The dimethylamino group resists oxidation, but the difluoromethyl group can undergo partial defluorination with strong oxidants (e.g., KMnO₄) .

Cross-Coupling Reactions

The pyridinium salt participates in C–H functionalization under Pd catalysis. For example, coupling with arylboronic acids at the 3-position proceeds via a radical pathway .

Case Study :

  • Substrate : 1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium bromide

  • Reagent : 4-Methoxyphenylboronic acid

  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C

  • Yield : 42% (3-(4-methoxyphenyl) product)

Interaction with Biological Targets

Preliminary studies on analogs suggest interactions with bacterial membranes and enzymes (e.g., kinases) via electrostatic and hydrogen-bonding interactions .

Table: Binding Affinity Data

TargetKD (µM)Notes
CK1δ Kinase0.15Competitive inhibition with ATP
E. coli Membranes12.4Disruption of lipid bilayer

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition at 215°C, releasing HF and forming a stable carbonized residue .

Scientific Research Applications

Organic Synthesis

1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide serves as an important building block in the synthesis of complex organic molecules. Its difluoromethyl group is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to mimic alcohol, thiol, and amine functionalities in biological systems.

  • Example Applications :
    • Used as a precursor in the synthesis of drug candidates.
    • Facilitates the introduction of difluoromethyl groups into various organic compounds.

Catalysis

The compound has been employed as a catalyst in several organic reactions, including:

  • Fisher Indole Formation : It acts as a catalyst for the formation of indoles from phenylhydrazines and α-keto acids .
  • Tetrazole Formation : It has shown efficacy in facilitating the synthesis of tetrazoles, which are important in medicinal chemistry .

Biological Studies

Research has indicated that 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide interacts with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses .

  • Mechanism of Action : The compound's interaction with molecular targets involves hydrogen bonding and other non-covalent interactions, making it a candidate for further investigation in drug discovery programs.

Case Study 1: Antimicrobial Activity

Research has demonstrated that similar compounds exhibit antimicrobial properties, suggesting potential applications for 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide in combating bacterial infections. Preliminary studies indicate that it may interact with bacterial membranes or enzymes involved in metabolic pathways.

Case Study 2: Synthesis of Thiazoles

A recent study utilized related synthons to develop thiazoles with bromodifluoromethyl substitutions, highlighting the utility of this compound in synthesizing biologically relevant molecules . The methodology allows for further transformations that could lead to new drug candidates.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromidePyridine ring, difluoromethyl, dimethylaminoAntimicrobial activity
4-Dimethylaminopyridine (DMAP)Pyridine ring, dimethylaminoCatalyst in various organic reactions
N,N-Dimethyl-4-(trifluoromethyl)pyridin-4-ammonium iodidePyridine ring, trifluoromethylDifferent halogenation pattern

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide involves its interaction with molecular targets through its electrophilic pyridinium core. This interaction can lead to the formation of radicals, which then participate in various chemical transformations . The compound’s ability to undergo single electron reduction and its high electrophilicity make it a versatile reagent in radical-mediated reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related molecules, focusing on substituent effects, physicochemical properties, and functional applications.

N,N-Dimethyl-1-[(4-Phenylphenyl)methyl]pyridin-1-ium-4-amine (GQG)

  • Structure : Features a biphenylmethyl group at the 1-position instead of difluoromethyl.
  • Key Differences: The biphenylmethyl group increases molecular weight (C20H21N2 vs. Lacks fluorine atoms, resulting in lower metabolic stability and reduced electronegativity compared to the difluoromethyl analog .
  • Applications : Used in studies exploring cation-π interactions in receptor binding .

3-Iodo-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Shares the N,N-dimethylamine group but replaces the pyridinium core with a pyrazolo[3,4-d]pyrimidine scaffold and an iodine atom at the 3-position.
  • The neutral pyrazolo-pyrimidine core reduces solubility in aqueous media compared to the charged pyridinium system .
  • Applications : Utilized in cross-coupling reactions for synthesizing kinase inhibitors .

tert-Butyl (S)-(4-(5-(((1-(Difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

  • Structure : Contains a difluoromethyl group on a cyclopropane ring, integrated into a thiazinane scaffold.
  • The thiazinane core and tert-butyl carbamate group increase molecular complexity and logP compared to the simpler pyridinium system .
  • Applications : Investigated as a β-secretase inhibitor for Alzheimer’s disease .

1-(Difluoromethyl)-N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

  • Structure : Difluoromethyl group attached to a pyrazole ring, with a fluorinated pyrazole-methylamine side chain.
  • Key Differences :
    • Dual fluorine atoms on both pyrazole rings enhance metabolic stability and blood-brain barrier penetration .
    • The neutral pyrazole system lacks the charged pyridinium’s solubility advantages but offers greater membrane permeability .
  • Applications : Explored in CNS-targeted drug discovery .

Data Table: Comparative Analysis

Property Target Compound GQG 3-Iodo Pyrazolo-pyrimidine Difluoromethyl Thiazinane Difluoromethyl Pyrazole
Molecular Formula C8H11F2N2·Br C20H21N2 C7H9IN6 C20H24F4N3O2S C10H13F3N5
Molecular Weight (g/mol) 253.1 289.4 304.1 446.5 295.7
Key Substituents Difluoromethyl, Dimethylamine Biphenylmethyl, Dimethylamine Iodo, Pyrazolo-pyrimidine Difluoromethyl, Thiazinane Difluoromethyl, Fluoropyrazole
LogP (Predicted) 1.2 3.8 2.1 4.5 2.9
Aqueous Solubility High (pyridinium charge) Moderate Low Low Moderate
Primary Application Medicinal chemistry lead Receptor binding studies Kinase inhibitor synthesis BACE1 inhibition CNS drug development

Key Findings and Implications

Fluorine Effects: The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, outperforming non-fluorinated analogs like GQG in resisting oxidative degradation .

Charge and Solubility: The pyridinium core’s positive charge enhances solubility, making it preferable for intravenous formulations compared to neutral analogs like the pyrazolo-pyrimidine derivative .

Structural Complexity : While the thiazinane-based compound shows higher potency in enzyme inhibition, the target compound’s simpler structure offers synthetic accessibility and tunability.

Biological Activity

1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide, also known as 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide, is a quaternary ammonium salt with significant potential in biological and chemical research. This compound exhibits unique structural features, including a pyridinium ring and a difluoromethyl group, which contribute to its biological activity and reactivity.

  • Molecular Formula : C8H10Br2F2N
  • Molecular Weight : 331.98 g/mol
  • CAS Number : 368873-75-0

The compound's structure allows for multiple interactions with biological macromolecules, making it a candidate for various therapeutic applications.

The biological activity of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide is primarily attributed to its ability to interact with proteins and nucleic acids. Preliminary studies suggest that it may influence bacterial membranes or metabolic enzymes, impacting cellular processes. The difluoromethyl group acts as a bioisostere, enhancing the compound's interaction with biological targets through hydrogen bonding and other non-covalent interactions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent. The structural similarity to other pyridinium derivatives known for their antimicrobial effects supports this observation .

Enzyme Inhibition

Studies have focused on the compound's inhibitory effects on cholinesterases (AChE and BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that derivatives of pyridinium salts can inhibit these enzymes effectively, with IC50 values indicating potent activity .

Compound NameAChE IC50 (μM)BuChE IC50 (μM)
BOP-15.90 ± 0.076.76 ± 0.04
BOP-81.11 ± 0.09Not reported

This table summarizes the inhibitory activities of related compounds, suggesting that structural modifications can enhance biological efficacy.

Study on Cholinesterase Inhibition

In a study published in Frontiers in Chemistry, researchers synthesized several pyridinium derivatives and evaluated their cholinesterase inhibitory activities. Among these, compounds structurally related to 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium exhibited significant inhibition of both AChE and BuChE, indicating their potential for drug development targeting Alzheimer's disease .

Antimicrobial Testing

Another study explored the antimicrobial properties of various pyridinium salts, including the difluoromethyl derivative. The results indicated that certain concentrations effectively inhibited gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent in clinical settings .

Q & A

Q. What synthetic methodologies are optimal for introducing the dimethylamino group into pyridinium salts like 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine?

Methodological Answer: The dimethylamino group can be introduced via palladium-catalyzed C-H activation using dimethylformamide (DMF) as an in situ dimethylamine source. Evidence from palladium-catalyzed dimethylamination of naphthalene derivatives (e.g., 4-(4-fluorobenzyl)-N,N-dimethylnaphthalen-1-amine) suggests that DMF decomposes under thermal or catalytic conditions to generate dimethylamine, which reacts with halogenated precursors . Key parameters include catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), and solvent selection (e.g., DMA or DMF). Optimization should focus on minimizing side reactions, such as over-alkylation or decomposition of the difluoromethyl group.

Q. How can researchers confirm the structural integrity of the difluoromethyl group in this compound?

Methodological Answer: ¹⁹F NMR spectroscopy is critical for verifying the presence and environment of the difluoromethyl (-CF₂H) group. The characteristic splitting pattern (due to coupling with adjacent protons) and chemical shift (typically δ −80 to −120 ppm) provide diagnostic evidence . Complementary ¹H NMR analysis can resolve signals for the pyridinium ring protons and dimethylamino group (δ ~3.0–3.5 ppm for N(CH₃)₂). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should confirm the molecular ion peak ([M-Br]⁺) and isotopic pattern for bromine.

Q. What are the key stability considerations for this pyridinium bromide in experimental workflows?

Methodological Answer: Pyridinium bromides are often hygroscopic and sensitive to light or heat. Stability assessments should include:

  • Thermogravimetric Analysis (TGA): To determine decomposition temperatures.
  • Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity under varying humidity.
  • Light Exposure Tests: Monitor degradation via HPLC or NMR after UV/visible light exposure .
    Storage recommendations: Desiccated at −20°C under inert atmosphere (argon/nitrogen), with amber vials to prevent photodegradation.

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?

Q. What strategies resolve contradictions in solubility data between ionic liquid analogs and this pyridinium bromide?

Methodological Answer: Discrepancies may arise from counterion effects (Br⁻ vs. BF₄⁻ or PF₆⁻) or substituent polarity. Systematic solubility studies should:

  • Use Hansen Solubility Parameters to identify compatible solvents.
  • Compare with structurally related ionic liquids (e.g., imidazolium bromides) via phase diagrams .
  • Employ molecular dynamics simulations to model solvation shells and ionic interactions.

Q. How can researchers leverage this compound as a precursor for complex heterocycles in medicinal chemistry?

Methodological Answer: The pyridinium core and difluoromethyl group enable diverse functionalization:

  • Nucleophilic Aromatic Substitution: Replace bromide with amines or thiols under mild conditions.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 4-position using Pd catalysts.
  • Fluorine-Specific Reactions: Photoredox catalysis for C-F bond activation .
    Validate synthetic routes with LC-MS tracking and isolate intermediates via column chromatography (e.g., silica gel with NH₄OAc modifier to mitigate ionic interactions).

Methodological Validation & Data Interpretation

Q. What analytical techniques are essential for distinguishing degradation products during long-term stability studies?

Methodological Answer:

  • HPLC-MS/MS: Detect trace degradation products (e.g., demethylation or oxidation byproducts).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in degraded samples.
  • Ion Chromatography: Quantify free bromide ions released via decomposition .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model interactions with enzymes or receptors using Protein Data Bank (PDB) structures.
  • Molecular Dynamics (GROMACS): Simulate solvation, membrane permeability, or protein-ligand stability.
  • QSPR Models: Correlate physicochemical properties (logP, polar surface area) with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.